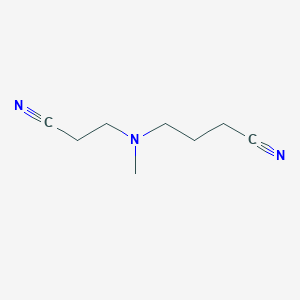
4-((2-Cyanoethyl)(methyl)amino)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Cyanoethyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C8H13N3. It is characterized by the presence of both cyano and amino functional groups, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and other fine chemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile typically involves the reaction of 4-bromobutanenitrile with N-methyl-2-cyanoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:
4-bromobutanenitrile+N-methyl-2-cyanoethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((2-Cyanoethyl)(methyl)amino)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles or amines.
Scientific Research Applications
4-((2-Cyanoethyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile involves its interaction with various molecular targets. The cyano and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the cyanoethyl and methyl groups.
N-Methyl-2-cyanoethylamine: Contains the cyanoethyl and methyl groups but lacks the butanenitrile backbone.
Uniqueness
4-((2-Cyanoethyl)(methyl)amino)butanenitrile is unique due to the presence of both cyano and amino functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
1859-29-6 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-[2-cyanoethyl(methyl)amino]butanenitrile |
InChI |
InChI=1S/C8H13N3/c1-11(8-4-6-10)7-3-2-5-9/h2-4,7-8H2,1H3 |
InChI Key |
ILSLPTAXYKUTRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















